molecular formula C11H10F2N2 B13599333 2-Quinolineethanamine, beta,beta-difluoro-

2-Quinolineethanamine, beta,beta-difluoro-

Cat. No.: B13599333
M. Wt: 208.21 g/mol
InChI Key: ZZPAGRSCFBYMGL-UHFFFAOYSA-N
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Description

2-Quinolineethanamine, beta,beta-difluoro- is a fluorinated derivative of quinoline. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines, which are known for their diverse applications in medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolineethanamine, beta,beta-difluoro- typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms with fluorine atoms. This can be achieved using reagents such as diethylaminosulfur trifluoride or other fluorinating agents . The reaction conditions often require anhydrous and oxygen-free environments to prevent side reactions and ensure high yields .

Industrial Production Methods

For large-scale production, the synthesis of 2-Quinolineethanamine, beta,beta-difluoro- can be optimized using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity. The use of strong acids and bases in a controlled environment is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Quinolineethanamine, beta,beta-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline carboxylic acids, while reduction can yield quinoline derivatives with reduced functional groups .

Scientific Research Applications

2-Quinolineethanamine, beta,beta-difluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Quinolineethanamine, beta,beta-difluoro- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes, resulting in antibacterial or antineoplastic effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.

    Difluoroalkanes: Compounds with two fluorine atoms attached to an alkane chain.

Uniqueness

2-Quinolineethanamine, beta,beta-difluoro- is unique due to its specific structure, which combines the quinoline ring with difluoroethanamine. This combination provides distinct biological activities and chemical reactivity that are not observed in other fluorinated compounds .

Properties

Molecular Formula

C11H10F2N2

Molecular Weight

208.21 g/mol

IUPAC Name

2,2-difluoro-2-quinolin-2-ylethanamine

InChI

InChI=1S/C11H10F2N2/c12-11(13,7-14)10-6-5-8-3-1-2-4-9(8)15-10/h1-6H,7,14H2

InChI Key

ZZPAGRSCFBYMGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CN)(F)F

Origin of Product

United States

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